4-Cyclopropoxy-6-isopropyl-N-methylnicotinamide
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Overview
Description
4-Cyclopropoxy-6-isopropyl-N-methylnicotinamide is an organic compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . This compound features a nicotinamide core substituted with cyclopropoxy and isopropyl groups, making it a unique derivative of nicotinamide.
Preparation Methods
The synthesis of 4-Cyclopropoxy-6-isopropyl-N-methylnicotinamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The process involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product .
Chemical Reactions Analysis
4-Cyclopropoxy-6-isopropyl-N-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Cyclopropoxy-6-isopropyl-N-methylnicotinamide has various applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-isopropyl-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. As a derivative of nicotinamide, it may interact with enzymes and receptors involved in cellular metabolism and signaling. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
4-Cyclopropoxy-6-isopropyl-N-methylnicotinamide can be compared with other nicotinamide derivatives, such as:
N-methylnicotinamide: A metabolite of niacinamide with potential diagnostic applications.
Nicotinamide: A form of vitamin B3 with various biological activities.
Nicotinic acid: Another form of vitamin B3 with lipid-lowering effects.
The uniqueness of this compound lies in its specific substitutions, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-cyclopropyloxy-N-methyl-6-propan-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-8(2)11-6-12(17-9-4-5-9)10(7-15-11)13(16)14-3/h6-9H,4-5H2,1-3H3,(H,14,16) |
InChI Key |
SNRUMDPIFHHXPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C(=C1)OC2CC2)C(=O)NC |
Origin of Product |
United States |
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